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molecular formula C10H17N3 B8386702 N-[2-(4-pyridyl)ethyl]-1,3-diaminopropane

N-[2-(4-pyridyl)ethyl]-1,3-diaminopropane

Cat. No. B8386702
M. Wt: 179.26 g/mol
InChI Key: ZYHASFHSZCVRST-UHFFFAOYSA-N
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Patent
US04489075

Procedure details

A mixture of 4-vinylpyridine (10.8 cm3), 1,3-diaminopropane (25 cm3) and "Triton B" (Trade Mark) (5 g; 40% solution in water) was stirred and heated at 130° for 20 hours. Water (100 cm3) was added and the mixture was extracted with chloroform (3×100 cm3). The dried (MgSO4) extracts were evaporated in vacuo to give an oil which was distilled to give 5.4 g of N-[2-(4-pyridyl)ethyl]-1,3-diaminopropane as an oil, b.p. 150°/0.03 mm. (Kugelrohr).
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[NH2:9][CH2:10][CH2:11][CH2:12][NH2:13]>O>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][NH:9][CH2:10][CH2:11][CH2:12][NH2:13])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
NCCCN
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 130° for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (3×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCNCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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